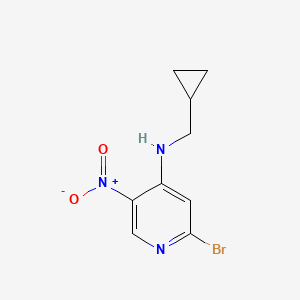![molecular formula C15H19NO2 B13087572 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the class of bicyclic compounds and contains both an amine group and a carboxylate group.
- The compound’s systematic name indicates that it consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, with a carboxylate functional group at one of the carbons in the ring.
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: C15H19NO2
.Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of benzylamine (aniline with a benzyl group) with a bicyclo[2.2.1]heptane-2-carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the resulting product can be isolated and purified.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be synthesized using similar principles on a larger scale.
Analyse Chemischer Reaktionen
Reactivity: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations into its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: Limited information is available regarding industrial applications, but it could be relevant in fine chemical synthesis.
Wirkmechanismus
- The compound’s mechanism of action would depend on its specific biological targets. Further research is needed to elucidate this aspect.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate’s unique structure lies in its combination of a bicyclic ring system, benzyl group, and carboxylate functionality.
Similar Compounds: While I don’t have a specific list of similar compounds, other bicyclic derivatives with similar functional groups may be relevant for comparison.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H19NO2/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,16H2 |
InChI-Schlüssel |
KIDIWSPNMARBQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


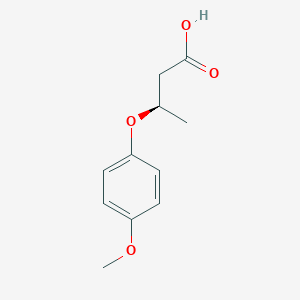
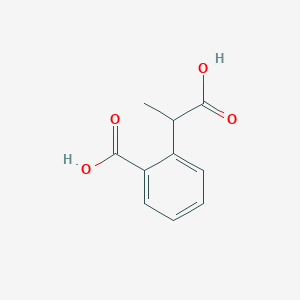
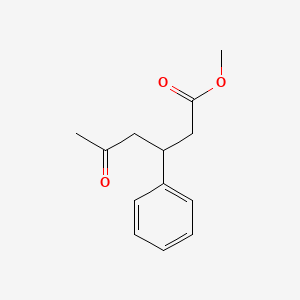
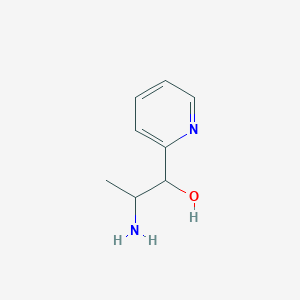
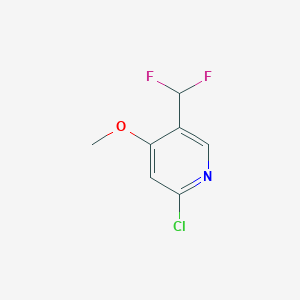
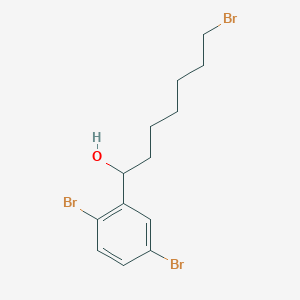
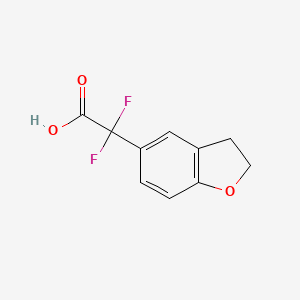
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
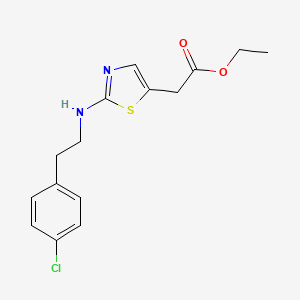
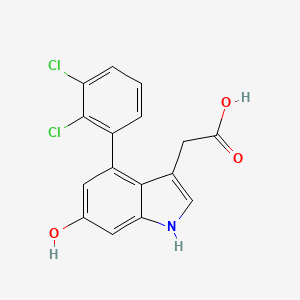
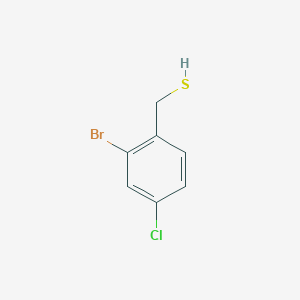
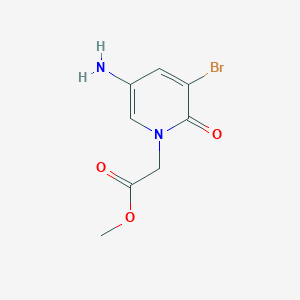
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
